N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a chemical compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group and a propanamide moiety, making it a unique and interesting subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds have shown to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
This inhibition could affect normal nerve pulses’ transmission, leading to behavioral changes and body movement impairment .
Biochemical Pathways
Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . These processes can negatively affect different cellular components .
Result of Action
Similar compounds have shown to cause oxidative stress and increase the level of malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-(3-bromophenyl)-1,3,4-oxadiazole-2-amine, which is then acylated with propanoyl chloride to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as azides or nitriles.
Scientific Research Applications
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine
- N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-amino acetamide
Uniqueness
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to its specific combination of a bromophenyl group and a propanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromobenzohydrazide with an appropriate acylating agent under dehydrating conditions. The general synthetic route can be summarized as follows:
- Starting Materials : 3-bromobenzohydrazide and an acylating agent (e.g., propanoyl chloride).
- Reagents : Phosphorus oxychloride (POCl₃) is often used as a dehydrating agent.
- Reaction Conditions : The reaction proceeds under reflux conditions to facilitate cyclization and formation of the oxadiazole ring.
- Purification : The final product is purified through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : In vitro assays showed that this compound exhibited a dose-dependent cytotoxic effect against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, with IC₅₀ values in the micromolar range.
Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.5 | Induction of apoptosis via p53 activation |
U-937 | 12.0 | Caspase activation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Case Study 2 : In a study evaluating various oxadiazole derivatives against bacterial strains, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with key cellular pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase cleavage.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
Properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-9(16)13-11-15-14-10(17-11)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRBHLGOMGOIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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